Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Description
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (CAS: 872291-99-1) is a cyclopentane derivative featuring an ethyl ester group at position 1, a ketone at position 3, and two methyl substituents at position 2. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.232 g/mol . The compound’s structure combines steric hindrance (from the 2,2-dimethyl groups) with electrophilic reactivity (from the ketone and ester functionalities).
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-8(11)10(7,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
KWPAZRVDEVDEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the cyclopentanone ring with the appropriate substitution pattern, followed by esterification to introduce the ethyl carboxylate moiety. Common approaches include:
- Carbonylation of cyclopentenone derivatives
- Alkylation and esterification of cyclopentanone carboxylic acid derivatives
- Reduction and functional group transformations on preformed intermediates
Carbonylation and Esterification Route
A patented method describes the carbonylation of cyclopentenone derivatives in the presence of palladium catalysts and methanol to yield dimethyl or diethyl 3-oxocyclopentane-1-carboxylates. Key parameters include:
- Use of acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid as catalysts or additives to improve reaction efficiency.
- Reaction temperature range: 20 to 100 °C.
- Reaction time: 1 to 20 hours.
- Water content: 1 to 20 times the mass of the acid derivative.
- Acid amount: 0.001 to 50 mol% relative to the acid derivative.
This method allows for tuning of reaction conditions to optimize yield and purity of the ester product.
Alkylation and Hydrolysis Approach
An experimental procedure involves the alkylation of ethyl-1-(2-bromoethyl)-3,3-dimethyl-2-oxocyclopentane-1-carboxylate with sodium hydride and methyl iodide, followed by hydrolysis with hydrobromic acid at elevated temperature (110 °C) for 18 hours to induce decarboxylation and ring transformations. The product is then purified by extraction and chromatography to obtain the desired ethyl ester compound.
Multi-step Synthesis from Cyclopentanone Derivatives
Another approach involves three main steps:
- Substitution reactions on ethyl cyclopentanone derivatives.
- Hydrolysis and decarboxylation to modify the carboxylate group.
- Esterification to form the ethyl ester functionality.
This method uses common organic solvents such as toluene and involves acidification steps with hydrochloric acid to drive the esterification.
Industrial Scale Preparation of Related Esters
Patented industrial processes for cyclopentanone-2-carboxylic acid methyl ester, a close analog, provide insight into large-scale synthesis:
- Use of sodium methoxide in N,N-dimethylformamide (DMF) as solvent.
- Controlled addition of dimethyl adipate as a reagent.
- Reflux at around 100–110 °C for 9 to 10 hours.
- Subsequent acidification with hydrochloric acid and extraction with toluene.
- Purification through vacuum distillation.
Though this method describes methyl esters, it is adaptable for ethyl esters by using appropriate alcohols and reagents.
Reaction Conditions and Yields: Data Summary
Analytical and Purification Techniques
Purification of this compound typically involves:
- Extraction with organic solvents such as ethyl acetate or diethyl ether.
- Washing with saturated sodium bicarbonate or brine solutions to remove acidic impurities.
- Drying over anhydrous agents like sodium sulfate or magnesium sulfate.
- Chromatography on silica gel for final purification.
- Vacuum distillation for industrial scale product isolation.
Additional Notes on Chemical Properties
- Molecular formula: C10H16O3
- Molecular weight: 184.23 g/mol
- The compound features a cyclopentanone core with two methyl groups at the 2-position and an ethyl ester at the 1-position.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The β-lactam ring in this compound undergoes rapid cleavage with nucleophiles. Key reactions include:
The reaction with benzylamine proceeds via nucleophilic attack at the carbonyl carbon, leading to β-lactam ring scission and amide bond formation .
Hydrolysis and Decarboxylation
Under acidic or thermal conditions, the ester group undergoes hydrolysis followed by decarboxylation:
| Conditions | Reagents/Temperature | Major Product | Yield | Source |
|---|---|---|---|---|
| Acidic | 48% HBr, 110°C | 2,2-Dimethyl-3-oxocyclopentane-1-carboxylic acid | 90% | |
| Thermal | 150°C, toluene | 2,2-Dimethylcyclopentanone | 83% |
The decarboxylation mechanism involves the formation of a cyclic enol intermediate, which eliminates CO₂ .
Alkylation and Cyclization
The compound participates in alkylation reactions at the α-carbon of the ketone group:
Cyclization reactions in the presence of Lewis acids (e.g., AlCl₃) yield fused bicyclic structures .
Photochemical Reactions
UV irradiation induces ring expansion or rearrangement:
This reaction highlights the compound's utility in synthesizing macrocyclic frameworks .
Industrial and Synthetic Utility
-
Polymer precursors : Decarboxylated products serve as monomers for specialty polymers .
-
Chiral building blocks : Asymmetric alkylation reactions produce enantiomerically pure intermediates for pharmaceuticals .
Key Mechanistic Insights
-
Steric effects : The 2,2-dimethyl group hinders nucleophilic attack at the cyclopentane ring, directing reactivity toward the β-lactam or ester functionalities .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate ring-opening reactions by stabilizing transition states .
This compound’s versatility in nucleophilic, thermal, and photochemical transformations makes it a valuable scaffold in organic synthesis and drug discovery.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Formation of Cyclopentane Derivatives : The compound can be used to synthesize cyclopentane-based pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : It can be utilized in the formation of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in the synthesis of novel anticancer agents. By modifying the compound's structure through various reactions, researchers have developed derivatives that exhibit significant cytotoxic activity against cancer cell lines. These derivatives showed enhanced binding affinity to specific targets involved in tumor growth, showcasing the compound's potential in drug development .
Applications in Medicinal Chemistry
2. Development of Therapeutic Agents
The compound has been investigated for its potential as a precursor for therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity.
Table 1: Summary of Therapeutic Applications
| Application Area | Example Compounds | Biological Activity |
|---|---|---|
| Anticancer | Modified derivatives | Cytotoxicity against cancer cells |
| Antimicrobial | Heterocyclic derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Cyclopentane analogs | Reduction of inflammation markers |
Applications in Material Science
3. Use as a Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymers can enhance properties such as flexibility and thermal stability.
Case Study: Polymer Blends
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) blends improved mechanical properties and processing characteristics. The modified PVC exhibited better thermal stability compared to unmodified samples, making it suitable for applications requiring enhanced durability .
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The ketone group can be involved in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
a) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: This compound (Reference Example 89 in EP 4 374 877 A2) replaces the ethyl ester and ketone in the target compound with a methyl ester and a methylamino group. Its cyclohexane analog (Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride) further modifies the ring size .
- Key Differences: The presence of an aromatic tosylate counterion introduces UV-active moieties (e.g., δ 7.48 and 7.11 ppm in ¹H-NMR for aromatic protons) absent in the target compound . The methylamino group enhances solubility in polar solvents (e.g., DMSO) compared to the non-polar ethyl ester in the target compound.
b) cis-1,3-Dimethylcyclopentane
Impact of Ring Size and Substituent Position
- Cyclopentane vs.
- Substituent Effects: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance, which may slow ester hydrolysis or ketone reduction compared to less-substituted analogs. In contrast, methylamino-substituted derivatives (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate) prioritize amine-related reactivity, such as salt formation or nucleophilic substitution .
Research Findings and Limitations
- Reactivity: The ketone in Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate likely participates in condensation or Grignard reactions, whereas methylamino derivatives are more suited for salt formation or amidation .
- Data Gaps : Physical property data (e.g., solubility, boiling point) for the target compound are unavailable, hindering direct comparisons with commercial analogs .
- Synthetic Routes : The target compound’s synthesis method is unspecified in available evidence, but analogous esters (e.g., ) use ethyl acetate as a solvent, achieving ~78% yields under mild conditions .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate?
- Methodological Answer : Synthesis typically involves cyclopentane ring formation via cyclization reactions, such as the Nazarov cyclization or ketoenol tautomerization, followed by esterification. Key characterization steps include:
- NMR Spectroscopy : Use and NMR to confirm regiochemistry and substituent positions (e.g., methyl and ester groups). For example, NMR can resolve carbonyl (C=O) signals at ~170–210 ppm and quaternary carbons .
- X-ray Crystallography : Resolve absolute configuration and bond geometries. Refinement with SHELXL (via WinGX) is standard for small molecules .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS) and fragmentation patterns to confirm structural integrity .
Q. How can X-ray crystallography be optimized for determining the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal diffraction (Mo-Kα radiation, θ range > 25°) to minimize errors in anisotropic displacement parameters .
- Refinement : Employ SHELXL for small-molecule refinement, incorporating hydrogen atom positions via riding models. Validate using R-factor convergence (< 5%) and residual electron density analysis .
- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity, using software like PLATON or OLEX2 for visualization .
Q. What spectroscopic techniques are critical for distinguishing stereoisomers of this compound?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Resolve enantiomers by analyzing C=O and cyclopentane ring vibrational modes.
- NOESY NMR : Detect spatial proximity of methyl groups to confirm axial/equatorial substituent orientations .
- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to validate stereochemical assignments .
Advanced Research Questions
Q. How can conflicting data on cyclopentane puckering parameters be resolved in structural studies?
- Methodological Answer :
- Comparative Analysis : Use Cremer-Pople coordinates (e.g., amplitude , phase angle ) instead of torsion angles for quantitative comparison across studies .
- Dynamic Effects : Perform variable-temperature X-ray diffraction or molecular dynamics (MD) simulations to assess thermal motion contributions to apparent puckering discrepancies .
- Statistical Validation : Apply principal component analysis (PCA) to crystallographic datasets to identify dominant conformational modes .
Q. What computational strategies predict the reactivity of the 3-oxo group in nucleophilic additions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-311+G(d,p)) to identify electrophilic sites. The 3-oxo group typically exhibits high electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict attack trajectories for nucleophiles (e.g., Grignard reagents) .
- Transition-State Modeling : Use QM/MM methods to simulate reaction pathways and activation energies for specific nucleophiles .
Q. How can structural derivatives be designed to enhance biological activity while retaining the cyclopentane core?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the ethyl ester with bioisosteres (e.g., amides) to improve membrane permeability. Introduce substituents at the 2,2-dimethyl positions to modulate steric effects .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes) using the parent compound’s crystal structure as a template .
- Metabolic Stability : Incorporate fluorinated groups or cyclopropane rings (see ) to reduce oxidative degradation .
Q. What strategies address contradictions in NMR and X-ray data for substituent orientations?
- Methodological Answer :
- Dynamic Effects in NMR : Use - NOE correlations to detect flexible conformers not observed in static X-ray structures .
- Twinned Crystals : Re-examine diffraction data for twinning (e.g., via ROTAX analysis in PLATON) to rule out crystallographic artifacts .
- Solid-State vs. Solution-State Comparisons : Compare X-ray structures with solution-phase DFT-optimized geometries to identify environmental influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
